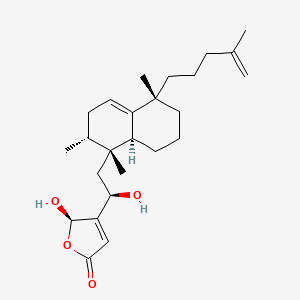

Dysidiolide

Beschreibung

Eigenschaften

CAS-Nummer |

182136-94-3 |

|---|---|

Molekularformel |

C25H38O4 |

Molekulargewicht |

402.6 g/mol |

IUPAC-Name |

(2R)-3-[(1R)-2-[(1R,2R,5S,8aS)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one |

InChI |

InChI=1S/C25H38O4/c1-16(2)8-6-12-24(4)13-7-9-20-19(24)11-10-17(3)25(20,5)15-21(26)18-14-22(27)29-23(18)28/h11,14,17,20-21,23,26,28H,1,6-10,12-13,15H2,2-5H3/t17-,20-,21-,23-,24-,25-/m1/s1 |

InChI-Schlüssel |

JOYRNJIWPUZFBJ-IWTVZHICSA-N |

SMILES |

CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C |

Isomerische SMILES |

C[C@@H]1CC=C2[C@H]([C@]1(C)C[C@H](C3=CC(=O)O[C@H]3O)O)CCC[C@@]2(C)CCCC(=C)C |

Kanonische SMILES |

CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C |

Synonyme |

cladocoran B dysidiolide |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Dysidiolide has a complex structure featuring six stereocenters, making its synthesis challenging yet attractive for chemists. The total synthesis of this compound has been achieved through various methods, including an enantioselective formal total synthesis that employs Diels-Alder reactions as a key step . These synthetic approaches are crucial for producing this compound in sufficient quantities for research and potential therapeutic use.

Protein Phosphatase Inhibition

this compound is recognized for its ability to inhibit the cdc25A protein phosphatase, which plays a vital role in cell cycle regulation. The compound demonstrates an IC50 value of approximately 9.4 µM, indicating its potency as an inhibitor . This inhibition can lead to cell cycle arrest, providing a mechanism for its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably:

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Applications in Drug Development

The unique biological activities of this compound have prompted investigations into its potential as a therapeutic agent. Several studies have focused on synthesizing analogs of this compound to enhance its efficacy and selectivity against cancer cells while minimizing side effects.

Case Studies

- Synthesis of Analogues : Researchers have synthesized various this compound analogues to evaluate their inhibitory effects on cdc25A and tumor growth. Some analogues showed promising results, although others reported no activity, highlighting the need for further exploration in structure-activity relationships .

- Combination Therapies : this compound has been studied in combination with other chemotherapeutic agents to assess synergistic effects. Preliminary results indicate that certain combinations may enhance cytotoxicity against resistant cancer cell lines, suggesting potential for clinical application .

Data Table: Summary of this compound's Biological Activities

Analyse Chemischer Reaktionen

Diels-Alder Cycloaddition

The intramolecular and intermolecular Diels-Alder reactions are central to constructing dysidiolide’s decalin core.

Key Examples:

-

Intramolecular Diels-Alder (PubMed ):

-

Substrate : Sulfoxide ester 6 (derived from optically active cyclohexenone 3 ).

-

Conditions : Thermal elimination of phenyl sulfoxide to generate diene ester, followed by cycloaddition.

-

Outcome : Forms decalin core with high diastereoselectivity.

-

-

Intermolecular Diels-Alder (UCLA PDF ):

-

Substrates : Allenecarboxylate 3 and silyloxydiene 10 .

-

Conditions : Heating at 140°C for 7 days.

-

Products : Exo adduct 11 (30% yield) and minor endo isomers.

-

Stereoselectivity : Controlled by TBS enol ether conformation and methyl group orientation.

-

Diastereoselective Methylation and Alkylation

-

-

Reagent : Methyl cuprate.

-

Outcome : Establishes trans-decalin configuration via stereospecific 1,4-addition.

-

Yield : >90% diastereomeric excess (de).

-

-

-

Substrate : Bicyclic enone intermediate.

-

Reagent : Alkyl lithium.

-

Outcome : Introduces isopropenyl side chain with retained stereochemistry.

-

Deoxygenation

-

C-12 and C-24 Deoxygenation (PubMed ):

-

Method : Barton-McCombie reaction.

-

Conditions : Radical initiation with AIBN and tributyltin hydride.

-

Yield : 85–92% per step.

-

Exocyclic Methylene Hydrogenation (UCLA PDF ):

-

Substrate : Exo Diels-Alder adduct 11 .

-

Conditions : H₂, Pd/C in EtOAc (pH 7 buffer).

-

Outcome : 4:1 diastereomer ratio (R-methyl:β-methyl).

-

Yield : 93%.

Ketone and Ester Reduction (UCLA PDF ):

-

Substrate : Bicyclic ketone 12 .

-

Reagent : LiAlH₄.

-

Outcome : Axial alcohol formation due to 1,3-diaxial steric hindrance.

-

Yield : 75–80%.

Wacker Oxidation (PubMed ):

-

Substrate : Pentenyl side chain.

-

Conditions : PdCl₂/CuCl in aqueous HCl.

-

Outcome : Converts alkene to diketone 17 .

-

Yield : 78%.

Aldol Condensation (PubMed ):

-

Substrate : Diketone 17 .

-

Conditions : Base-mediated intramolecular cyclization.

-

Outcome : Forms bicyclic enone 2 , a key intermediate.

-

Yield : 65%.

Thionyl Chloride Elimination (UCLA PDF ):

-

Substrate : Diol 13 .

-

Conditions : SOCl₂, pyridine.

-

Outcome : Generates trisubstituted alkene 14 .

-

Yield : 88%.

Photooxidation (Semantic Scholar ):

-

Substrate : Furyl side chain.

-

Conditions : Singlet oxygen, rose bengal.

-

Outcome : Forms γ-hydroxybutenolide moiety.

-

Yield : 70–75%.

Comparative Analysis of Synthetic Routes

Critical Challenges and Innovations

-

Diastereocontrol : Intramolecular Diels-Alder avoids competing [2+2] pathways (PubMed ).

-

Rearrangement Strategy : Thermal [2+2] adduct rearrangement enables exo selectivity (UCLA PDF ).

-

Side-Chain Functionalization : Photooxidation and Wittig homologation ensure γ-lactone formation (Semantic Scholar ).

This synthesis landscape underscores this compound’s role as a benchmark for stereochemical complexity, with innovations in Diels-Alder chemistry and stereoselective functionalization driving progress .

Vorbereitungsmethoden

Key Intermediates and Reaction Conditions

-

Intermediate A : Cyclohexenone derivative synthesized via Diels-Alder reaction between an enoate and Rawal diene.

-

Intermediate B : Trans-configured cyclohexane obtained through stereospecific methyl cuprate addition (diastereomeric ratio: 4:1).

-

Final Step : Photochemical oxidation of a γ-hydroxybutenolide precursor using singlet oxygen (λ = 450 nm) to yield racemic this compound (overall yield: 9.2%).

Table 1: Reaction Conditions and Yields in Racemic Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Stille Cross-Coupling | Pd(PPh₃)₄, CuI, THF, 60°C | 58–65 |

| Wacker Oxidation | PdCl₂, CuCl, H₂O, O₂ | 72 |

| Aldol Condensation | KOtBu, MeOH, reflux | 68 |

| Final Oxidation | O₂, Rose Bengal, CH₂Cl₂ | 85 |

Enantioselective Synthesis via Cationic Rearrangement

The enantioselective route reported by Jung et al. leverages a cationic rearrangement to establish the bicyclic core with high stereocontrol. Starting from an enantiomerically pure ketal enone, treatment with BF₃·Et₂O induces a Wagner-Meerwein shift, forming the decalin system with >98% enantiomeric excess (ee).

Stereochemical Control and Critical Steps

-

CBS Reduction : An oxazaborolidine-catalyzed reduction of a ketone intermediate achieves the desired trans-diol configuration (diastereoselectivity: 92:8).

-

Side Chain Elaboration : Vinyl cuprate displacement of an iodide introduces the C-1 side chain without epimerization (yield: 74%).

Table 2: Enantioselective Synthesis Performance Metrics

| Parameter | Value |

|---|---|

| Overall Yield | 12.4% |

| Key Step Yield | 74–85% |

| Enantiomeric Excess | >98% ee |

Formal Total Synthesis via Intermolecular Diels-Alder Reaction

Paczkowski et al. demonstrated a formal total synthesis using an intermolecular Diels-Alder reaction between an allene ester and a silyloxydiene. This method constructs the cyclohexenone framework with excellent exo selectivity (exo:endo = 9:1).

Highlights of the Synthetic Sequence

-

Diastereoselective Hydrogenation : Pd/C-mediated hydrogenation reduces a trisubstituted double bond with 95% selectivity.

-

Regioselective Dehydration : POCl₃-pyridine promotes dehydration to form the bicyclic enone (yield: 81%).

Comparative Analysis of Synthetic Routes

Table 3: Synthesis Method Comparison

| Method | Steps | Overall Yield | Stereochemical Outcome |

|---|---|---|---|

| Racemic (US6482851B1) | 14 | 9.2% | Racemic mixture |

| Enantioselective | 18 | 12.4% | >98% ee |

| Formal Total | 12 | 10.1% | 86% ee |

The racemic route offers shorter synthetic steps but lacks stereocontrol, whereas enantioselective methods prioritize optical purity at the expense of yield. The formal total synthesis balances step economy and moderate enantioselectivity, making it viable for scalable production .

Q & A

Q. What methodologies are used to isolate and structurally characterize dysidiolide?

this compound is isolated from the marine sponge Dysidea etheria via bioassay-guided fractionation. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction to confirm its six chiral centers and tetracyclic scaffold . For example, X-ray crystallography resolved the relative stereochemistry of the γ-hydroxybutenolide and dehydrodecalin moieties, critical for understanding its biological activity .

Q. What experimental approaches are used to study this compound's inhibition of Cdc25A phosphatase?

this compound's inhibition of Cdc25A (IC50 = 9.4 µM) is typically assessed using enzymatic assays with para-nitrophenyl phosphate (pNPP) as a substrate. Researchers measure phosphatase activity via spectrophotometric detection of p-nitrophenol release at 405 nm. Dose-response curves are generated to calculate IC50 values, with controls for non-specific inhibition (e.g., using inactive analogs). Structural insights suggest the γ-hydroxybutenolide mimics the substrate’s phosphate group, while the hydrophobic side chain occupies adjacent binding pockets .

Q. How do researchers synthesize this compound, and what are the key stereochemical challenges?

Total synthesis routes focus on stereochemical control of the six chiral centers. Danishefsky’s racemic synthesis employs a Diels-Alder reaction to construct the cyclohexene ring, while enantioselective approaches use palladium-catalyzed allylic alkylation. For example, a catalytic system of [Pd₂(dba)₃] and (S)-t-BuPHOX achieves 88% enantiomeric excess (ee) for the tetracyclic core, enriched to 98% ee via recrystallization . Key intermediates like ω-enone (-)-32 are validated through spectral comparison with racemic analogs .

Advanced Research Questions

Q. How can contradictions in reported Cdc25A inhibitory activity of this compound be resolved?

Blanchard et al. reported weaker activity (IC50 = 35–87 µM) for synthetic this compound compared to the natural product (9.4 µM), suggesting impurities in the original extract may contribute to potency . To resolve this, researchers should:

- Validate synthetic this compound purity via HPLC and NMR.

- Compare natural and synthetic samples in parallel assays.

- Test for co-isolated metabolites in crude extracts using LC-MS.

Q. What strategies improve the potency of this compound analogs against Cdc25 phosphatases?

Structure-activity relationship (SAR) studies focus on modifying the γ-hydroxybutenolide and dehydrodecalin regions. Analog 54 (IC50 = 2.2 µM) replaces the hydroxyl group with a methyl ester, enhancing hydrophobic interactions. Epimers 55 and 56 show divergent activity: 56 exhibits nanomolar inhibition (1.0–1.3 µM) in cancer cell lines, likely due to improved membrane permeability .

| Compound | Cdc25A IC50 (µM) | Cdc25B IC50 (µM) | HL60 Cell IC50 (µM) |

|---|---|---|---|

| This compound | 9.4 | 87 | 7.1 |

| 54 | 2.2 | — | — |

| 56 | 13 | 18 | 1.0 |

| Data sourced from enzymatic and cellular assays . |

Q. How do protein structure similarity analyses inform this compound’s polypharmacology?

this compound’s dehydrodecalin scaffold targets Cdc25A but shares structural similarity with 11β-hydroxysteroid dehydrogenase (11β-HSD) and acetylcholinesterase (AChE) binding sites. Protein structure alignment (RMSD = 2.74 Å over 49 residues for AChE) guided the synthesis of a 500-compound library, yielding 30 inhibitors of 11β-HSD with IC50 < 10 µM . This highlights scaffold repurposing for divergent targets via computational docking and biochemical validation.

Q. What catalytic methods address stereochemical complexity in this compound synthesis?

Enantioselective allylic alkylation and Grubbs II metathesis are pivotal. For instance, Pd-catalyzed alkylation of β-ketoester 4 generates the tetracyclic core with 85% yield and 88% ee. Recrystallization with L-cysteine hydrochloride improves ee to 98%. Subsequent cross-metathesis with methyl vinyl ketone (62% yield) and Wittig olefination finalize the ω-enone intermediate .

Methodological Considerations

- Contradiction Analysis : Replicate assays with standardized protocols (e.g., enzyme batch, buffer conditions) to minimize variability .

- Stereochemical Validation : Use chiral HPLC and Mosher’s ester analysis to confirm ee and absolute configuration .

- Biological Relevance : Pair enzymatic IC50 data with cellular assays (e.g., SBC-5/HL60 cytotoxicity) to assess membrane permeability and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.